![molecular formula C7H14ClN B1377828 Bicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 89894-85-9](/img/structure/B1377828.png)

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Übersicht

Beschreibung

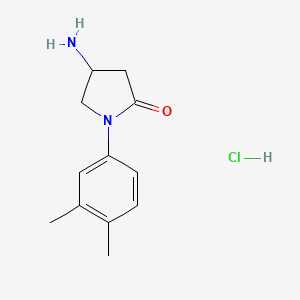

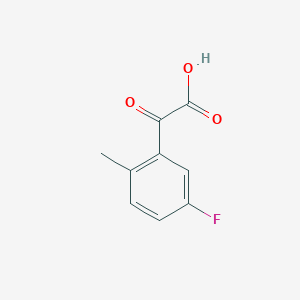

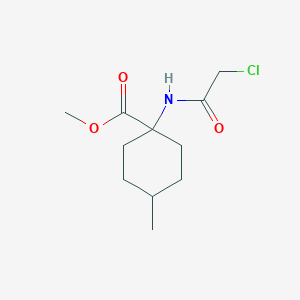

“Bicyclo[4.1.0]heptan-7-amine hydrochloride” is a bicyclic amine compound . It is also referred to as norbornan-7-amine hydrochloride. The CAS Number is 135610-97-8 .

Molecular Structure Analysis

The molecular formula of “Bicyclo[4.1.0]heptan-7-amine hydrochloride” is C7H13N.ClH . The InChI code is 1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H/t5-,6+,7+ .Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptan-7-amine hydrochloride” is a powder with a molecular weight of 147.65 . It has a melting point of 224-225°C .Wissenschaftliche Forschungsanwendungen

Overview of Bicyclic Compounds in Drug Research

Bicyclic compounds like Bicyclo[4.1.0]heptan-7-amine hydrochloride have gained importance in drug research due to their unique molecular shapes, voluminous carbon skeletons, and the fixed positions of their substituents. These features make them suitable for studying structure-activity relationships (SAR) and for use as medicaments. Notably, norbornane derivatives, which share a similar bicyclic structure, have been utilized as medicaments and for probing SAR due to these characteristics (Buchbauer & Pauzenberger, 1991).

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene, leading to products like 7-oxabicyclo[4.1.0]heptane, highlights the significance of controllable oxidation reactions. These reactions are valuable for selectively producing intermediates widely used in the chemical industry. The advancements in selective catalytic oxidation of cyclohexene reflect the synthetic value of bicyclic compounds in both academic and industrial settings (Cao et al., 2018).

Pharmacological and Therapeutic Potential

Bicyclol, a compound based on traditional Chinese medicine derivatives, demonstrates the therapeutic potential of bicyclic compounds in various liver pathologies. Its wide spectrum of pharmacological properties, including anti-viral, anti-inflammatory, and anti-oxidative effects, underscores the utility of bicyclic structures in drug development. Bicyclol's pharmacokinetics and lack of significant toxicity further support the potential of bicyclic compounds in addressing liver diseases (Zhao et al., 2020).

Antidepressant Mechanisms

The exploration of tricyclic antidepressants has shed light on the action mechanisms of bicyclic compounds. Changes in receptor sensitivity, rather than biogenic amine uptake inhibition, have been suggested as a basis for their therapeutic effects. This insight into neurotransmitter receptor characterization enhances our understanding of the neurobiological impact of bicyclic structures in antidepressant action (As, 1980).

Environmental and Food Safety

Research on the reduction of toxic substances in food highlights the role of lactic acid bacteria, which can bind to heterocyclic amines and other harmful substances through cell wall components. This ability to reduce toxic substances indirectly supports the relevance of studying bicyclic compounds in environmental and food safety contexts (Shao et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

bicyclo[4.1.0]heptan-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFFJAHGRGPJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.1.0]heptan-7-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)

![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)